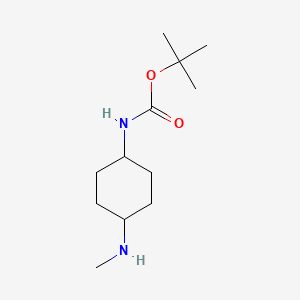

tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUNNJSATKVNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619360 | |

| Record name | tert-Butyl [4-(methylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919834-80-3 | |

| Record name | tert-Butyl [4-(methylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(methylamino)cyclohexyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (4-(methylamino)cyclohexyl)carbamate can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

Chemistry: tert-Butyl (4-(methylamino)cyclohexyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity and receptor binding.

Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(methylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of their activity. The methylamino group can interact with receptor sites, modulating their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of tert-Butyl (4-(methylamino)cyclohexyl)carbamate vary in substituents, stereochemistry, and functional groups, leading to differences in physicochemical properties and applications. Below is a detailed comparison:

Substituent Variations on the Cyclohexyl Ring

tert-Butyl (4-aminocyclohexyl)carbamate (CAS: 195314-59-1)

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30 g/mol

- Key Feature: Lacks the methyl group on the amino substituent.

- Application : Widely used in analytical chemistry and as a precursor for further functionalization .

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS: 239074-29-4)

- Molecular Formula: C₁₂H₂₃NO₃

- Molecular Weight : 229.32 g/mol

- Key Feature: Hydroxymethyl group replaces methylamino.

- Application : Intermediate in drug synthesis with improved solubility due to the hydroxyl group .

- Comparison: The hydroxymethyl group increases hydrophilicity (PSA: ~66.8 Ų) compared to the methylamino variant .

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- Key Feature: Aminomethyl group instead of methylamino.

- Application : Used in peptide coupling and as a building block for bioactive molecules .

- Comparison: The aminomethyl group offers a primary amine for conjugation, unlike the secondary amine in the target compound.

Substituted Cyclohexylcarbamates with Heterocyclic Moieties

tert-Butyl (trans-4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS: 1289388-52-8)

- Molecular Formula : C₁₆H₂₇N₄O₂

- Molecular Weight : 313.42 g/mol

- Key Feature: Pyrimidinylamino substituent.

- Application : Investigated as a kinase inhibitor scaffold due to the pyrimidine ring’s ability to engage in hydrogen bonding .

- Comparison : The aromatic pyrimidine enhances binding affinity to ATP pockets in kinases compared to aliphatic substituents .

tert-Butyl ((1r,4r)-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate

Stereochemical and Functional Group Modifications

tert-Butyl (1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)carbamate (CAS: Not specified)

- Key Feature : Chloronitropyrimidine substituent.

- Synthesis: Prepared via nucleophilic substitution between 2,4-dichloro-5-nitropyrimidine and tert-butyl ((1-aminocyclohexyl)methyl)carbamate (43% yield) .

- Comparison : The electron-withdrawing nitro and chloro groups enhance electrophilicity, facilitating subsequent reduction or cross-coupling reactions .

3-Chloro-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide

Data Tables

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | MW (g/mol) | CAS Number | PSA (Ų) | LogP | Application |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₂₄N₂O₂ | 228.33 | 874823-37-7 | 53.85 | 2.64 | Pharmaceutical intermediate |

| tert-Butyl (4-aminocyclohexyl)carbamate | C₁₁H₂₂N₂O₂ | 214.30 | 195314-59-1 | 55.06 | 2.10 | Analytical chemistry |

| tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | C₁₂H₂₃NO₃ | 229.32 | 239074-29-4 | 66.80 | 1.78 | Drug synthesis intermediate |

| tert-Butyl (trans-4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate | C₁₆H₂₇N₄O₂ | 313.42 | 1289388-52-8 | 84.90 | 2.95 | Kinase inhibitor development |

Biological Activity

tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a cyclohexyl ring, and a methylamino group attached to a carbamate moiety, providing it with unique properties that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with enzymes and receptors. The carbamate group allows for the formation of covalent bonds with active sites on enzymes, which can lead to either inhibition or activation of their functions. The methylamino group is also significant as it may enhance the compound's ability to interact with various receptor sites, potentially modulating signaling pathways within cells.

The precise mechanism of action for this compound remains under investigation; however, studies suggest that it may bind to specific molecular targets within biological systems. The following points summarize the proposed mechanisms:

- Enzyme Interaction : The carbamate moiety can form covalent bonds with enzymes, which may alter their activity. This interaction is crucial for understanding how this compound can serve as a potential inhibitor or activator in enzymatic reactions.

- Receptor Modulation : The methylamino group may facilitate binding to neurotransmitter receptors, influencing various physiological responses and signaling cascades.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that could enhance its pharmacological properties. Research into its structure-activity relationship (SAR) is vital for developing derivatives with improved efficacy and selectivity. The following table compares this compound with similar structures:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate | C12H25N2O2 | Contains an aminomethyl substituent instead of methylamino |

| tert-Butyl (4-((methylamino)methyl)cyclohexyl)carbamate | C13H27N2O2 | Features an additional methyl group on the methylamino |

| trans-N1-Boc-N4-methylcyclohexane-1,4-diamine | C12H22N2O2 | Contains a Boc protecting group instead of a carbamate |

This table highlights the unique functional groups present in each compound, which can significantly affect their biological activity and applications.

Enzyme Activity Studies

Research has indicated that this compound may influence enzyme activity through competitive inhibition. For example, preliminary studies have shown that compounds with similar structures can inhibit protease activities by forming stable enzyme-inhibitor complexes . Further investigations are required to quantify these effects and elucidate the binding affinities involved.

Receptor Binding Studies

In vitro studies have focused on the binding affinity of this compound to various neurotransmitter receptors. These studies aim to determine how structural modifications can enhance receptor selectivity and potency. Early results suggest promising interactions with certain G-protein coupled receptors (GPCRs), indicating potential therapeutic applications in neurology and psychiatry.

Q & A

Basic: What are the key synthetic routes for tert-Butyl (4-(methylamino)cyclohexyl)carbamate, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions involving nitropyrimidine intermediates and protective group strategies. For example:

- Step 1 : Condensation of 2,4-dichloro-5-nitropyrimidine with tert-butyl ((1-aminocyclohexyl)methyl)carbamate in THF/NaHCO₃, followed by column chromatography (silica gel, EtOAc/hexane) to isolate intermediates .

- Step 2 : Reduction of nitro groups using Fe powder and NH₄Cl in ethanol under reflux, with subsequent purification via chromatography .

- Step 3 : Introduction of oxoacetate groups using methyl 2-chloro-2-oxoacetate in THF/NaHCO₃, followed by extraction and chromatography .

Purification : Column chromatography is standard, but recrystallization (e.g., using methanol or EtOAc) may improve yield for crystalline intermediates.

Advanced: How can researchers optimize the reduction of nitro intermediates to minimize byproducts?

The nitro-to-amine reduction (e.g., Step 2 in ) often faces challenges like over-reduction or incomplete conversion. Optimization strategies include:

- Catalyst Alternatives : Fe/NH₄Cl is cost-effective but may require strict stoichiometric control. Pd/C under H₂ or catalytic transfer hydrogenation (e.g., ammonium formate) offers cleaner reduction but higher cost .

- Solvent Effects : Ethanol promotes proton transfer, but DMF or THF might stabilize intermediates.

- Monitoring : Use TLC or LC-MS to track reaction progress and halt at the amine stage .

Basic: What spectroscopic methods confirm the structure of this compound?

- ¹H NMR : Key signals include tert-butyl protons (~1.36 ppm, singlet) and cyclohexyl/methylamino protons (δ 3.12–3.28 ppm, multiplet) .

- MS (ESI+) : Molecular ion peaks (e.g., m/z 356 [M + H]⁺ for intermediates) validate molecular weight .

- IR : Carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional groups.

Advanced: Why is the tert-butoxycarbonyl (Boc) group preferred in synthesis, and how is it selectively removed?

- Advantages : Boc protects amines from nucleophilic attack and oxidation during multi-step syntheses. Its steric bulk minimizes side reactions .

- Deprotection : Use HCl/dioxane or TFA in DCM to cleave the Boc group. For acid-sensitive substrates, photolytic or enzymatic methods are alternatives .

Advanced: How do reaction conditions impact stereochemistry in cyclohexyl intermediates?

- Cyclohexyl Conformation : Transannular strain in cyclohexane rings can lead to chair or boat conformations, affecting nucleophilic substitution rates.

- Stereoselective Synthesis : Chiral auxiliaries or catalysts (e.g., LiAlH₄ in THF for reductions) may enforce specific configurations, as seen in related piperazine derivatives .

Basic: What stability considerations are critical for storing this compound?

- Storage : Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Decomposition : Exposure to moisture or acids may cleave the Boc group, releasing CO₂ and tert-butanol. Monitor via TLC or NMR for degradation .

Advanced: How is this compound utilized in medicinal chemistry for target molecule synthesis?

- Intermediate Role : Serves as a precursor for kinase inhibitors or GPCR antagonists. For example, spirocyclic purine derivatives (e.g., pyrazino[1,2-e]purin-6’-one) are synthesized via cyclization in NMP at 100°C .

- Structure-Activity Relationships (SAR) : Modifying the cyclohexyl or pyrimidine moieties can tune bioavailability and target binding .

Advanced: How to resolve contradictions in reported yields for similar synthetic steps?

- Case Study : Step 1 in reports 58% yield, while analogous reactions in achieve >70%. Factors include:

- Purity of Reagents : Anhydrous THF vs. technical-grade solvents.

- Chromatography Efficiency : Gradient elution (e.g., 5→20% EtOAc in hexane) improves separation of polar byproducts.

- Scale Effects : Milligram vs. gram-scale reactions may require adjusted stoichiometry or heating rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.